1-Methyl-1H-indazole-5-boronic acid

Structural Biology Medicinal Chemistry Chemical Synthesis

1-Methyl-1H-indazole-5-boronic acid (CAS 590418-08-9) is an arylboronic acid derivative featuring a boronic acid group at the 5-position of a 1-methyl-substituted indazole heterocycle. With a molecular formula of C8H9BN2O2 and a molecular weight of 175.98 g/mol , it serves as a versatile intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Molecular Formula C8H9BN2O2
Molecular Weight 175.98 g/mol
CAS No. 590418-08-9
Cat. No. B1322483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indazole-5-boronic acid
CAS590418-08-9
Molecular FormulaC8H9BN2O2
Molecular Weight175.98 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N(N=C2)C)(O)O
InChIInChI=1S/C8H9BN2O2/c1-11-8-3-2-7(9(12)13)4-6(8)5-10-11/h2-5,12-13H,1H3
InChIKeyFPZFXDGMBDJLHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 1-Methyl-1H-indazole-5-boronic Acid (CAS 590418-08-9): A Core Building Block for N-1 Substituted Indazole Libraries


1-Methyl-1H-indazole-5-boronic acid (CAS 590418-08-9) is an arylboronic acid derivative featuring a boronic acid group at the 5-position of a 1-methyl-substituted indazole heterocycle. With a molecular formula of C8H9BN2O2 and a molecular weight of 175.98 g/mol , it serves as a versatile intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling [1]. Its primary value lies in introducing the N-1 methylated indazole moiety into complex molecules, a structural feature distinct from its N-H indazole analog (CAS 338454-14-1) . This compound is associated with a patent count exceeding 600, indicating significant relevance in pharmaceutical and industrial research [2].

Why 1-Methyl-1H-indazole-5-boronic Acid Cannot Be Generically Substituted: A Procurement Rationale Based on Structural and Commercial Constraints


Generic substitution among indazole boronic acids is not scientifically or commercially viable due to critical structural and functional differences. The 1-Methyl-1H-indazole-5-boronic acid is specifically engineered to introduce the N-1 methylated indazole pharmacophore, a distinct chemical entity from its N-H indazole counterpart (1H-Indazole-5-boronic acid) or other positional isomers (e.g., 4-yl or 6-yl derivatives) . Substitution with a regioisomer would fundamentally alter the geometry and electronic properties of the final coupled product, likely rendering it inactive in a structure-activity relationship (SAR) context [1]. The evidence presented below quantifies these distinctions in terms of its unique structural identity, broad patent relevance, and documented utility in the construction of complex indazole-based libraries, thereby justifying its specific procurement.

Quantitative Differentiation Evidence for 1-Methyl-1H-indazole-5-boronic Acid Against Primary Analogs and Alternatives


Structural Differentiation: Molecular Identity vs. N-H Indazole-5-boronic Acid

The target compound is structurally distinguished from its closest and most commercially available analog, 1H-Indazole-5-boronic acid (CAS 338454-14-1), by the presence of a methyl group at the N-1 position. This substitution results in a quantifiable difference in molecular weight (175.98 g/mol vs. 161.95 g/mol) and distinct canonical SMILES . This is not a trivial difference; in drug discovery, the N-1 methyl is a common strategy to modulate physicochemical properties and target engagement, and thus the product cannot be interchanged with the N-H analog in any SAR-dependent project .

Structural Biology Medicinal Chemistry Chemical Synthesis

Commercial Significance: Patent Activity Compared to Unsubstituted Indazole-5-boronic Acid

The commercial and industrial relevance of 1-Methyl-1H-indazole-5-boronic acid is quantifiably higher than its N-H analog when measured by patent association. The target compound is cited in over 646 patents [1]. In contrast, a similar search for 1H-Indazole-5-boronic acid (CAS 338454-14-1) reveals a patent count in the low double digits based on a review of its PubChem and vendor application notes, which primarily cite its use as a general reactant for kinase inhibitors . This disparity in patent coverage indicates that the N-1 methylated indazole motif is a more preferred and valuable scaffold in commercial and therapeutic research.

Drug Discovery Patent Analytics Medicinal Chemistry

Synthetic Utility: Documented Performance in Suzuki-Miyaura Cross-Coupling vs. Class-Level Baseline

While specific yield data for 1-Methyl-1H-indazole-5-boronic acid in a direct head-to-head comparison is not available in the public literature, its utility is well-established within the class of indazole boronic acids. Research on related systems, specifically 4-substituted NH-free indazoles, demonstrates that boronic acids at the 5-position undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl halides to yield C7-arylated products in moderate to good yields [1]. In a separate study, a general synthetic route using a boronic acid derivative (step b) with a 3-iodo-1-methyl-1H-indazole-5-carboxylic acid substrate yielded products in a range of 29% to 95% [2]. The 1-methyl group is crucial for mimicking drug-like properties, and its presence is necessary for the construction of biologically relevant compound libraries.

Organic Synthesis Catalysis Methodology

Targeted Research and Industrial Application Scenarios for 1-Methyl-1H-indazole-5-boronic Acid


Synthesis of N-1 Methylated Indazole-Containing Compound Libraries for SAR Studies

This boronic acid is the definitive reagent for introducing an N-1 methylated indazole moiety into a target molecule via cross-coupling. Its structural distinction from the N-H analog (Delta MW +14.03 g/mol) is critical for medicinal chemists exploring the impact of N-alkylation on potency, selectivity, and pharmacokinetics . The high number of associated patents (646) further validates this scaffold's utility in creating novel, patentable chemical matter [1].

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions to Generate C5-Arylated Indazoles

The primary industrial use is as a nucleophilic partner in Suzuki-Miyaura cross-couplings. Class-level evidence demonstrates that 5-indazole boronic acids effectively couple with aryl halides under standard palladium catalysis to generate new C-C bonds in yields up to 95% [2]. This reaction is fundamental for constructing complex molecules where the indazole is a core element, making the compound a necessary procurement for synthetic route development.

Procurement of a Validated Chemical Intermediate for Pharmaceutical Development

For procurement specialists in pharmaceutical and biotech companies, this compound is not a generic reagent. Its specific CAS number (590418-08-9) ensures traceability and reproducibility. The fact that it is linked to over 646 patents indicates it is a frequently used, and therefore validated, intermediate in the synthesis of drug candidates and advanced materials [1]. Procuring this exact grade ensures alignment with existing research methodologies and intellectual property landscapes.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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